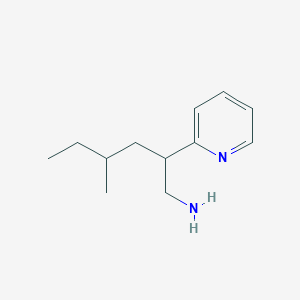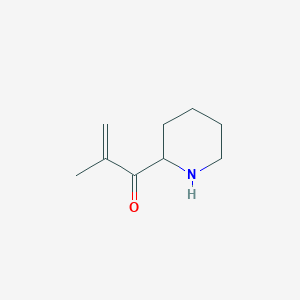
4-Methyl-2-(pyridin-2-yl)hexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(pyridin-2-yl)hexan-1-amine is an organic compound with the molecular formula C12H20N2. It is a derivative of pyridine and is used primarily in research and development settings. This compound is known for its unique structure, which includes a pyridine ring and a hexyl chain with a methyl group attached to the second carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-2-yl)hexan-1-amine typically involves the reaction of pyridine derivatives with alkyl halides under basic conditions. One common method is the alkylation of 2-pyridylamine with 4-methylhexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for research and development applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(pyridin-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-2-(pyridin-2-yl)hexan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(pyridin-2-yl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)isopropylamine: Similar structure but with an isopropyl group instead of a hexyl chain.
4-Methyl-2-(pyridin-4-yl)hexan-1-amine: Similar structure but with the pyridine ring attached at the 4-position.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Contains a piperazine ring instead of a pyridine ring.
Uniqueness
4-Methyl-2-(pyridin-2-yl)hexan-1-amine is unique due to its specific combination of a pyridine ring and a hexyl chain with a methyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
1306606-98-3 |
|---|---|
Fórmula molecular |
C12H20N2 |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4-methyl-2-pyridin-2-ylhexan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-10(2)8-11(9-13)12-6-4-5-7-14-12/h4-7,10-11H,3,8-9,13H2,1-2H3 |
Clave InChI |
GVOWGSAGLIAVPV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(CN)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine](/img/structure/B13161233.png)

![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13161259.png)
![3-{[(Thiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13161266.png)





![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13161299.png)

![4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine](/img/structure/B13161306.png)
